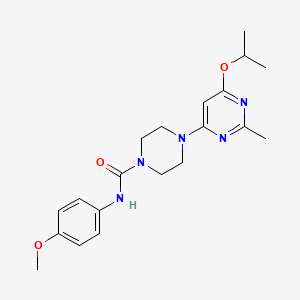

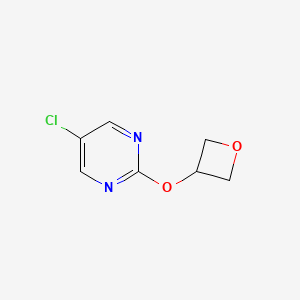

![molecular formula C13H11N3O2 B2635327 2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338659-26-9](/img/structure/B2635327.png)

2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a type of heterocyclic compound . It is a member of the pyrazolo[1,5-a]pyrazin-4(5H)-one family, which is known for its significant photophysical properties . This family of compounds has attracted attention in both medicinal chemistry and material science .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine . This reaction can be carried out under microwave-assisted conditions and is solvent-free . The synthesis route allows for versatile structural modifications at various positions on the fused ring .

Molecular Structure Analysis

The molecular structure of “2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core, with a 3-methoxyphenyl group attached . The structure of the compounds can be determined using techniques such as IR, 1H NMR, and mass spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving “2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” are characterized by the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This allows for the creation of a variety of structural modifications .

科学的研究の応用

Medicinal Chemistry and Drug Development

The pyrazolo[1,5-a]pyrazin-4-one scaffold has shown promise as a potential drug candidate. Researchers have synthesized derivatives of this compound and evaluated their biological activities. Some notable findings include:

- Kinase Inhibition : Certain derivatives exhibit kinase inhibitory activity, making them potential candidates for cancer therapy .

- Fluorescent Probes : Novel pyrazoloisoquinoline compounds derived from this scaffold demonstrate good fluorescence emission. These fluorescent probes hold promise for cellular imaging and diagnostics .

Cancer Research

Given the association of tropomyosin receptor kinases (TRKs) with cell proliferation and differentiation, researchers have explored pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. These compounds could play a role in cancer treatment by targeting TRK overexpression .

作用機序

While the specific mechanism of action for “2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is not explicitly mentioned in the search results, it is noted that certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown inhibitory effects on cell growth . This suggests potential biological activity that could be further explored.

将来の方向性

The pyrazolo[1,5-a]pyrazin-4(5H)-one family of compounds, including “2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, has significant potential in various fields due to their photophysical properties . Future research could focus on exploring their potential applications in medicinal chemistry and material science, as well as further investigating their synthesis and biological activity .

特性

IUPAC Name |

2-(3-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-18-10-4-2-3-9(7-10)11-8-12-13(17)14-5-6-16(12)15-11/h2-8H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAVVTWZTICRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C=CNC(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

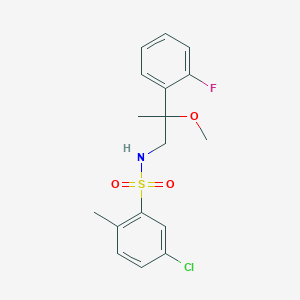

![N-(5-fluoro-2-methylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2635244.png)

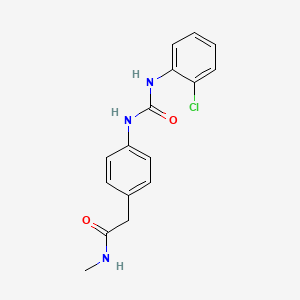

![1-methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2635247.png)

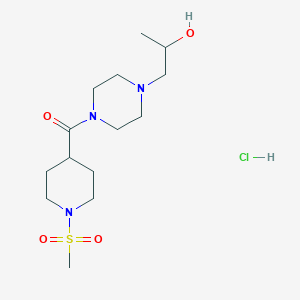

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2635249.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Amino-4-(4-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2635252.png)

![N-(2,4-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2635255.png)

![4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2635263.png)

![N-[(4-Chlorophenyl)methyl]-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide](/img/structure/B2635267.png)